3-Fluoro-4-hexyloxybromobenzene
Description
3-Fluoro-4-hexyloxybromobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom, a fluorine atom at the 3-position, and a hexyloxy group (-O-C₆H₁₃) at the 4-position. Its molecular formula is inferred as C₁₂H₁₆BrFO, with a calculated molecular weight of approximately 275.15 g/mol. The hexyloxy chain enhances lipophilicity, making it soluble in organic solvents, while the bromine and fluorine substituents modulate electronic properties, influencing reactivity in substitution reactions.
This compound is primarily utilized in organic synthesis, particularly in preparing Grignard reagents for carbon-carbon bond formation. Evidence highlights its role in synthesizing cyclobutane carboxylic acid derivatives for liquid crystal compositions, emphasizing its importance in materials science .
Properties
CAS No. |
54509-62-5 |
|---|---|
Molecular Formula |
C12H16BrFO |
Molecular Weight |
275.16 g/mol |
IUPAC Name |
4-bromo-2-fluoro-1-hexoxybenzene |
InChI |
InChI=1S/C12H16BrFO/c1-2-3-4-5-8-15-12-7-6-10(13)9-11(12)14/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
PURVFIJFYPESBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 3-fluoro-4-hexyloxybromobenzene, enabling comparative analysis:
Physicochemical Properties
- Lipophilicity (LogP): The hexyloxy chain in this compound confers high lipophilicity (estimated LogP ~4.5), surpassing 3-bromo-4-fluorotoluene (LogP ~2.8) and the benzyloxy-containing compound (XLogP3 = 3.6) . The methyl group in 3-bromo-4-fluorotoluene reduces LogP, enhancing volatility but limiting solubility in nonpolar media.
Reactivity:
- The bromine in this compound facilitates Grignard reagent formation under reflux conditions , whereas 3-bromo-4-fluorotoluene is favored in nucleophilic aromatic substitution due to its simpler structure .
- The aldehyde group in 3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde enables nucleophilic additions, absent in the target compound .
Research Findings and Trends
Synthetic Utility:
- This compound’s hexyloxy group improves solubility in tetrahydrofuran (THF), a common solvent for Grignard reactions, compared to shorter-chain analogs .
- 3-Bromo-4-fluorotoluene’s methyl group enhances metabolic stability in drug candidates, a trait less prominent in alkoxy-substituted derivatives .
Electronic Effects:
- Fluorine’s electron-withdrawing nature deactivates the benzene ring in all three compounds, but the hexyloxy group’s electron-donating effect in this compound creates regioselective reactivity contrasts .
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